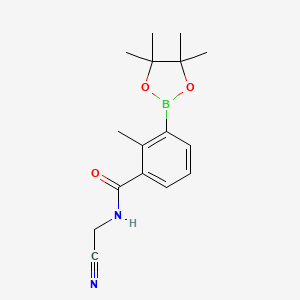![molecular formula C7H13ClN2O B1485955 2,6-Diazabicyclo[3.2.2]nonan-3-one hydrochloride CAS No. 2203842-45-7](/img/structure/B1485955.png)
2,6-Diazabicyclo[3.2.2]nonan-3-one hydrochloride
Overview
Description
2,6-Diazabicyclo[3.2.2]nonan-3-one hydrochloride is a chemical compound with the empirical formula C7H12N2O . Its unique structure enables it to be employed in catalysis, organic synthesis, and pharmaceutical applications.
Synthesis Analysis
New derivatives of 3-azabicyclo[3.2.2]nonanes were synthesized from bicyclo[2.2.2]octan-2-ones via Schmidt or Beckmann reactions and subsequent reduction . The bicyclic octanones were prepared in a one-pot synthesis from acyclic starting materials .Molecular Structure Analysis
The molecular weight of 2,6-Diazabicyclo[3.2.2]nonan-3-one hydrochloride is 140.18 . The structure of this compound is characterized by a bicyclic ring system .Chemical Reactions Analysis
New diaryl-substituted azabicyclo[3.2.2]nonanes were synthesized from bicyclo[2.2.2]octan-2-ones via Schmidt or Beckmann reactions and subsequent reduction . The hydrogen bonds in the starting bicyclononane diene diol rac - 1, and the weaker hydrogen bonds in the dienone rac - 2, and the bromo and nitrile derivatives, rac - 3, rac - 4 and (+)- 4, respectively, were found significant for the overall structure .Mechanism of Action
While the exact mechanism of action of 2,6-Diazabicyclo[3.2.2]nonan-3-one hydrochloride is not specified, it’s worth noting that some antimalarial agents in use typically bear basic side chains as ligands . Such ligands were attached to the amino substituent of a bridgehead atom of already antiprotozoal active 3-azabicyclo[3.2.2]nonanes .
Safety and Hazards
Future Directions
The future directions for 2,6-Diazabicyclo[3.2.2]nonan-3-one hydrochloride could involve further exploration of its potential in catalysis, organic synthesis, and pharmaceutical applications. Its antiprotozoal activities against Plasmodium falciparum and Trypanosoma brucei rhodesiense suggest potential applications in the treatment of malaria and sleeping sickness .
properties
IUPAC Name |
2,6-diazabicyclo[3.2.2]nonan-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c10-7-3-5-1-2-6(9-7)4-8-5;/h5-6,8H,1-4H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCPIVWWYGGJIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC1CC(=O)N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diazabicyclo[3.2.2]nonan-3-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-(2-Methoxyethoxy)-3-trifluoromethylphenyl]-ethylamine hydrochloride](/img/structure/B1485874.png)


![{3-[(3-Methylbenzyl)oxy]cyclobutyl}methanol](/img/structure/B1485883.png)

![trans-{4-[(Cyclopropylmethylamino)-methyl]-cyclohexyl}-carbamic acid tert-butyl ester](/img/structure/B1485885.png)
![4-Pyrrolidin-1-ylmethylbicyclo[2.2.2]octane-1-carboxylic acid hydrochloride](/img/structure/B1485886.png)

![7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B1485888.png)
![Spiro[4.7]dodecan-1-one](/img/structure/B1485889.png)
![4-[(Oxan-4-yl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B1485890.png)
![1-[(1-fluorocyclopentyl)methyl]-1H-1,3-benzodiazole](/img/structure/B1485893.png)
